molecular formula C14H9Cl3N2O3S B122003 Triclabendazole sulfone CAS No. 106791-37-1

Triclabendazole sulfone

Cat. No. B122003
M. Wt: 391.7 g/mol
InChI Key: ZEIHWBIRYIXBSV-UHFFFAOYSA-N
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Description

Triclabendazole Sulfone Description

Triclabendazole sulfone (TCZ sulfone) is a metabolite of the anthelmintic drug triclabendazole, which is used to treat liver fluke infections in livestock. It is one of the two principal metabolites of triclabendazole, the other being triclabendazole sulfoxide (TCZ sulfoxide). The sulfone metabolite has been found to possess uncoupling activity in rat liver mitochondrial oxidative phosphorylation, indicating its potential as a lipophilic protonophoric uncoupler .

Synthesis Analysis

The synthesis of triclabendazole sulfone is not directly described in the provided papers. However, it is understood that it is a metabolite formed from triclabendazole. The synthesis of related compounds, such as polysubstituted 3-aminopyrrole derivatives, involves a rhodium(II)-catalyzed formal [3 + 2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles . Similarly, the synthesis of 2,5-disubstituted thiazoles from terminal alkynes, sulfonyl azides, and thionoesters involves a copper(I)-catalyzed 1,3-dipolar cycloaddition followed by a reaction with thionoesters in the presence of a rhodium(II) catalyst . These methods highlight the role of sulfonyl groups in the synthesis of various sulfur-containing compounds.

Molecular Structure Analysis

The molecular structure of triclabendazole sulfone includes a benzimidazole core with a sulfonyl group attached. The absolute configuration at the sulfur atom has been determined through the comparison of calculated and experimental chiroptical properties . This information is crucial for understanding the activity and interactions of the molecule.

Chemical Reactions Analysis

Triclabendazole sulfone itself is not discussed in the context of chemical reactions in the provided papers. However, its precursor, triclabendazole sulfoxide, has been shown to undergo enantioseparation using chiral stationary phases, and its isolated enantiomers can be transformed into water-soluble sodium salts by reaction with sodium hydroxide solution . This transformation is significant for the development of new anthelmintic formulations.

Physical and Chemical Properties Analysis

The physical and chemical properties of triclabendazole sulfone are inferred from its behavior in biological systems and analytical methods. It has been shown to uncouple oxidative phosphorylation in rat liver mitochondria, which suggests that it has lipophilic and protonophoric properties . Additionally, the aqueous solubility of the sodium salt of triclabendazole sulfoxide, a closely related compound, was found to be 19.3 mg/mL at physiological pH, which may provide insights into the solubility characteristics of triclabendazole sulfone . A high-throughput LC-MS/MS method has been developed to determine plasma levels of triclabendazole sulfoxide, indicating the importance of analytical selectivity and sensitivity in measuring these compounds .

Scientific Research Applications

1. Excretion in Animals

Triclabendazole sulfone, a metabolite of triclabendazole, is studied for its excretion patterns in animals. Research on sheep treated with triclafascid, a form of triclabendazole, showed that triclabendazole sulfone was not detected in tissues by the 21st day of the experiment, indicating a clear excretion pattern (Musaev et al., 2018).

2. Pharmacokinetics in Livestock

The pharmacokinetics of triclabendazole sulfone in livestock is an important area of study. For instance, the development of a rapid LC-MS/MS method to determine ovine plasma levels of triclabendazole sulfoxide, a precursor to sulfone, aids in bioequivalence studies in sheep (Farczádi et al., 2021).

3. Drug-Drug Interaction Potential

Understanding the interaction potential of triclabendazole sulfone with other drugs is crucial. A study highlighted its in vitro CYP inhibition potential, indicating significant interactions with other drugs metabolized by the same pathway (Giri et al., 2018).

4. Veterinary Applications

Research also focuses on the application of triclabendazole sulfone in veterinary medicine, particularly its effectiveness against liver flukes in livestock and the challenges posed by drug resistance (Kelley et al., 2016).

5. Novel Formulations

Nanotechnology-based drug delivery systems for triclabendazole, including its metabolites like sulfone, are being developed to enhance bioavailability and treatment efficacy for diseases like fascioliasis (Real et al., 2018).

Safety And Hazards

Triclabendazole sulfone is primarily used in the treatment of fascioliasis, a parasitic infection. It is generally well-tolerated, with most adverse events probably related to the expulsion of dead or dying flukes from the biliary tract . In case of fire, hazardous decomposition products may be produced such as carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride .

properties

IUPAC Name

6-chloro-5-(2,3-dichlorophenoxy)-2-methylsulfonyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3N2O3S/c1-23(20,21)14-18-9-5-8(16)12(6-10(9)19-14)22-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIHWBIRYIXBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438406
Record name Triclabendazole sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triclabendazole sulfone

CAS RN

106791-37-1
Record name Triclabendazole sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106791371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triclabendazole sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRICLABENDAZOLE SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7KM923JRE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
P Giri, L Gupta, S Naidu, V Joshi, N Patel… - Drug metabolism …, 2018 - ingentaconnect.com
… , tribendazole, triclabendazole sulfoxide, and triclabendazole sulfone with IC50 of 0.08 µM, … , triclabendazole sulfoxide, triclabendazole sulfone, montelukast, montelukast sulfoxide and …
Number of citations: 13 www.ingentaconnect.com
AW Carr, RO McCracken, WH Stillwell - The Journal of parasitology, 1993 - JSTOR
… of action of TCZ and its 2 main metabolites triclabendazole sulfoxide (TCZ sulfoxide, 6-chloro-5-[2,3-dichlorophenoxy]-2-methylsulfinyl-benzimidazole) and triclabendazole sulfone (TCZ …
Number of citations: 22 www.jstor.org
KB Lipkowitz, RO McCracken - The Journal of parasitology, 1991 - JSTOR
… -benzimidazole) and its 2 main metabolites triclabendazole sulfoxide (TCZ sulfoxide, 6-chloro-5-[2,3-dichlorophenoxy]-2-methylsulfinyl-benzimidazole) and triclabendazole sulfone (…
Number of citations: 20 www.jstor.org
WT Prince, VK Venishetty, J Lecot… - Clinical and …, 2023 - Wiley Online Library
… sulfoxide, and triclabendazole sulfone were attained at ~3 h, … sulfoxide, and triclabendazole sulfone was 1.85-, 1.94-, and … sulfoxide, and triclabendazole sulfone were 2.50, 2.83, and …
Number of citations: 5 ascpt.onlinelibrary.wiley.com
P Viviani, AL Lifschitz, SE Luque, MM Lloberas… - Experimental …, 2019 - Elsevier
The aim of the current work was to evaluate a potential pharmacokinetic interaction between the flukicide triclabendazole (TCBZ) and the broad-spectrum benzimidazole (BZD) …
Number of citations: 2 www.sciencedirect.com
A Canas-Mueller, M Vargas Del Campo… - Journal of the Chilean …, 2016 - SciELO Chile
… is absorbed in the gastrointestinal tract, and then, it is rapidly oxidized by liver enzymes to triclabendazole sulfoxide (TCB-SO), followed by slow oxidation to triclabendazole sulfone …
Number of citations: 4 www.scielo.cl
B Barrera, JA Otero, E Egido, JG Prieto… - Antimicrobial agents …, 2012 - Am Soc Microbiol
… Our purpose was to determine whether the anthelmintic triclabendazole (TCBZ) and its main plasma metabolites triclabendazole sulfoxide (TCBZSO) and triclabendazole sulfone (…
Number of citations: 33 journals.asm.org
U Duthaler, TA Smith, J Keiser - Antimicrobial agents and …, 2010 - Am Soc Microbiol
… -sulfoxide and triclabendazole-sulfone combinations showed a rapid … -sulfoxide and triclabendazole-sulfone combinations showed … On the other hand, triclabendazole-sulfone- and …
Number of citations: 51 journals.asm.org
H Kikuchi, T Sakai, T Okura, S Nemoto… - … of Chromatography B, 2019 - Elsevier
… A reliable LC-MS/MS analytical method for the determination of residual triclabendazole and its principal metabolites (triclabendazole sulfoxide, triclabendazole sulfone and keto-…
Number of citations: 4 www.sciencedirect.com
J Keiser, D Engels, G Büscher… - Expert opinion on …, 2005 - Taylor & Francis
… were reached 4 h after postprandial oral administration, and the elimination half-life was calculated as 11.2 h for triclabendazole sulfoxide and 11.8 h for triclabendazole sulfone [37]. …
Number of citations: 228 www.tandfonline.com

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